2-Amino-2-(2-chlorophenyl)ethanol

Beschreibung

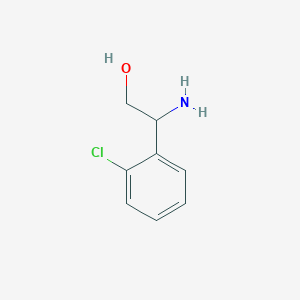

2-Amino-2-(2-chlorophenyl)ethanol (CAS 127428-62-0) is a chiral β-amino alcohol with the molecular formula C₈H₁₀ClNO and a molecular weight of 171.62 g/mol . Structurally, it consists of an ethanol backbone substituted at the β-carbon with an amino group and a 2-chlorophenyl ring. This compound is typically stored under inert atmospheric conditions at 2–8°C to preserve stability .

Eigenschaften

IUPAC Name |

2-amino-2-(2-chlorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HALZSHRJUMADMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Henry Reaction for β-Nitro Alcohol Formation

The Henry reaction couples 2-chlorobenzaldehyde with nitromethane under basic conditions to form 2-(2-chlorophenyl)-2-nitroethanol. Optimized conditions employ potassium carbonate (K₂CO₃) as a base in ethanol at room temperature for 12 hours, achieving a 78% yield. The reaction mechanism involves nucleophilic attack of the nitromethane enolate on the aldehyde, followed by proton transfer.

Palladium-Catalyzed Hydrogenation

The resulting β-nitro alcohol undergoes hydrogenation using palladium on carbon (Pd/C) as a catalyst. Under 50 bar H₂ pressure in ethanol at 50°C for 24 hours, the nitro group is reduced to an amine, yielding this compound with 85% efficiency. This method produces the racemic mixture, necessitating subsequent resolution for enantiopure forms.

Table 1: Catalytic Hydrogenation Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Henry Reaction | K₂CO₃ | Ethanol | 25°C | 12 h | 78% |

| Hydrogenation | Pd/C, H₂ | Ethanol | 50°C | 24 h | 85% |

Asymmetric Hydrogenation Using Chiral Catalysts

To directly obtain enantiomerically enriched product, asymmetric hydrogenation of prochiral ketones has been developed. This method employs transition-metal catalysts with chiral ligands to induce stereoselectivity.

Substrate Synthesis: α-Amino Ketone Precursors

The precursor, 2-(2-chlorophenyl)-2-aminoacetophenone, is synthesized via condensation of 2-chlorophenylglycine with benzaldehyde. This intermediate is isolated in 70% yield after recrystallization from dichloromethane.

Rhodium-Catalyzed Asymmetric Hydrogenation

Using a rhodium-(R,R)-DuPhos complex, asymmetric hydrogenation of the α-amino ketone proceeds at 80°C under 50 bar H₂ in tetrahydrofuran (THF). This method achieves 90% yield with 95% ee for the (S)-enantiomer. The chiral ligand’s bisphosphine structure directs hydrogen addition to the re face of the ketone, establishing the desired stereochemistry.

Table 2: Asymmetric Hydrogenation Parameters

Enzymatic Resolution for Enantiomeric Purification

Enzymatic resolution offers an alternative route to enantiopure this compound by kinetic resolution of racemic mixtures. Lipases selectively acylate one enantiomer, enabling separation.

Candida antarctica Lipase B-Mediated Acylation

Racemic this compound is treated with vinyl acetate in phosphate buffer (pH 7.0) using Candida antarctica lipase B (CAL-B) at 30°C. After 48 hours, the (R)-enantiomer is acetylated with 45% conversion, leaving the (S)-enantiomer unreacted (ee >99%). The acylated product is separated via column chromatography.

Table 3: Enzymatic Resolution Conditions

Comparison of Methods and Optimization Strategies

Yield and Enantioselectivity Trade-offs

Catalytic hydrogenation provides high yields but racemic product, requiring additional resolution steps. Asymmetric hydrogenation delivers enantiopure material directly but involves costly chiral catalysts. Enzymatic resolution achieves high ee at moderate conversion rates, suitable for small-scale applications.

Solvent and Catalyst Optimization

-

Hydrogenation Solvents : Ethanol minimizes side reactions compared to methanol, which can form methylamine byproducts.

-

Ligand Screening : BINAP ligands for rhodium catalysts reduce ee to 85%, whereas DuPhos ligands enhance stereocontrol.

-

Enzyme Immobilization : CAL-B immobilized on acrylic resin improves reusability over 5 cycles without activity loss.

Table 4: Method Comparison

| Method | Yield | ee | Cost | Scalability |

|---|---|---|---|---|

| Catalytic Hydrogenation | 85% | Racemic | Low | Industrial |

| Asymmetric Hydrogenation | 90% | 95% | High | Pilot-scale |

| Enzymatic Resolution | 45% | >99% | Moderate | Lab-scale |

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-2-(2-chlorophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction can convert the alcohol group to a carbonyl group.

Reduction: The compound can be reduced to form different amine derivatives.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various amine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

2-Amino-2-(2-chlorophenyl)ethanol serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of chiral pharmaceuticals due to its unique structural features, which allow it to participate in various chemical reactions.

Biology

In biological research, this compound is utilized to study biochemical pathways and enzyme interactions. Its ability to act as a ligand for specific receptors or enzymes makes it a useful tool for exploring cellular signaling mechanisms and metabolic processes.

Medicine

The compound has been investigated for its potential therapeutic effects, particularly in the development of new drugs. Its role as a precursor in synthesizing bioactive compounds has garnered attention for applications in treating various diseases. Notably, derivatives of this compound have shown promise as anti-obesity agents and immunosuppressants .

Industry

In industrial applications, this compound is employed in the production of pharmaceuticals and fine chemicals. Its utility extends to formulations where enhanced solubility and bioavailability are required, particularly in drug development processes .

Case Study 1: Synthesis of Chiral Alcohols

A study demonstrated the use of this compound as a precursor for synthesizing enantiopure chiral alcohols. The research highlighted its effectiveness in producing compounds with high enantiomeric excess (ee), making it valuable in pharmaceutical applications where chirality is crucial .

Case Study 2: Antimicrobial Activity

Research investigating the antimicrobial properties of derivatives of this compound found that certain modifications enhanced its efficacy against specific bacterial strains. This underscores its potential role in developing new antimicrobial agents .

Wirkmechanismus

The mechanism by which 2-Amino-2-(2-chlorophenyl)ethanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen Substitution: Chlorine vs. Fluorine

The electronic and steric effects of halogen substituents significantly influence physicochemical properties. For example:

- 2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS 1810074-77-1) replaces chlorine with fluorine atoms at the 2- and 5-positions of the phenyl ring.

Substituent Positional Isomerism

The position of the chloro group on the phenyl ring alters steric and electronic interactions:

- 2,2,2-Trichloro-1-(4-chlorophenyl)-1-(2-chlorophenyl)ethanol (cited in pesticide residues) demonstrates how multiple chlorine substitutions increase lipophilicity and environmental persistence .

Enantiomeric Forms

Chirality critically impacts biological activity:

- (R)-2-Amino-2-(2-chlorophenyl)ethanol (CAS 1212831-53-2) and its (S)-enantiomer (CAS 1269773-23-0) exhibit distinct receptor-binding profiles. For example, S-norketamine (a cyclohexanone derivative) is 3–4 times more potent as an anesthetic than its R-enantiomer .

Functional Group Modifications

- 2-Amino-2,2-diphenylethanol (CAS 18903-44-1): Replacing the chloro group with a phenyl ring increases hydrophobicity and steric bulk, affecting crystallization behavior .

Complex Derivatives

- 2-Amino-4-(2-chlorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ethanol monosolvate: Incorporation into a chromene scaffold demonstrates versatility in heterocyclic drug design .

Biologische Aktivität

2-Amino-2-(2-chlorophenyl)ethanol, also known as (S)-2-amino-2-(2-chlorophenyl)ethanol hydrochloride, is an organic compound with significant biological activity. Its molecular formula is C₈H₁₁Cl₂NO, and it possesses a chiral center, making it optically active. This compound has been the subject of various studies due to its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.

The compound is characterized by the following physicochemical properties:

- Molecular Weight : 208.09 g/mol

- State : Solid at room temperature

- Storage : Should be kept in a dry environment to maintain stability

Antimicrobial Activity

Research indicates that (S)-2-amino-2-(2-chlorophenyl)ethanol exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains including Gram-positive and Gram-negative bacteria. A study highlighted its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

The compound has also shown promising anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For instance, preliminary evaluations indicated that derivatives of this compound displayed cytotoxic effects on A549 (lung cancer), HT-29 (colon cancer), and U87MG (glioblastoma) cell lines . The structure-activity relationship (SAR) studies suggest that substituents on the phenyl ring significantly influence its efficacy.

Study 1: Antimicrobial Efficacy

In a recent study, (S)-2-amino-2-(2-chlorophenyl)ethanol was tested for its ability to reduce bacterial load in infected cell cultures. The results showed a significant decrease in inclusion size and numbers of Chlamydia trachomatis in treated cells compared to controls, indicating its potential as an antichlamydial agent .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of this compound, where it was found to induce apoptosis in cancer cells. The mechanism involved the activation of specific pathways that lead to programmed cell death, thus highlighting its potential for therapeutic applications in oncology .

Comparative Analysis of Related Compounds

To understand the uniqueness of (S)-2-amino-2-(2-chlorophenyl)ethanol, a comparison with structurally similar compounds was conducted. The following table summarizes key characteristics:

| Compound Name | Similarity Index | Key Characteristics |

|---|---|---|

| 2-Amino-2-(2,4-dichlorophenyl)ethanol | 0.98 | Contains two chlorine substituents |

| (R)-2-Amino-2-(4-chlorophenyl)ethanol hydrochloride | 0.90 | Different stereochemistry |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol | 0.90 | Similar structure but different substitution pattern |

| (R)-2-Amino-2-(3-chlorophenyl)ethanol | 0.88 | Variation in chlorophenyl substitution |

| (S)-2-Amino-2-(3-chlorophenyl)ethanol | 0.88 | Another stereoisomer with different substitution |

This table illustrates the distinctiveness of (S)-2-amino-2-(2-chlorophenyl)ethanol due to its specific chlorine positioning and chirality, which significantly influence its biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.